3-Cyclopentylisoxazole-5-carbaldehyde
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Overview
Description
3-Cyclopentylisoxazole-5-carbaldehyde is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . This compound is characterized by the presence of a cyclopentyl group attached to an isoxazole ring, with an aldehyde functional group at the 5-position.
Preparation Methods
The synthesis of 3-Cyclopentylisoxazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cycloisomerization of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions . Another approach includes the reaction of terminal alkynes with n-BuLi, followed by treatment with molecular iodine and hydroxylamine . Industrial production methods often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
3-Cyclopentylisoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopentylisoxazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentylisoxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparison with Similar Compounds
3-Cyclopentylisoxazole-5-carbaldehyde can be compared with other isoxazole derivatives, such as:
3,5-Dimethylisoxazole: Known for its analgesic and anti-inflammatory properties.
5-Phenylisoxazole: Studied for its anticancer and antimicrobial activities.
3,4-Dimethylisoxazole: Explored for its potential use in the treatment of neurological disorders.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-cyclopentyl-1,2-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-8-5-9(10-12-8)7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCUPJYTQWCSJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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